molecular formula C17H18O3 B3104688 4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid CAS No. 149288-35-7

4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid

Cat. No.: B3104688
CAS No.: 149288-35-7
M. Wt: 270.32 g/mol
InChI Key: PCJQUWYBWXONLB-UHFFFAOYSA-N
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Description

4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid (CAS 149288-35-7) is a synthetic benzoic acid derivative with the molecular formula C₁₇H₁₈O₃ and a molecular weight of 270.32 g/mol . This compound features a benzoic acid core substituted at the para-position with a (2,3,5-trimethylphenoxy)methyl group, a structure that contributes to its lipophilicity and potential as an intermediate in fine chemical synthesis . In research settings, this compound has garnered significant interest for its potential biological activities. Studies indicate it possesses notable antimicrobial properties against various pathogens, as well as anti-inflammatory effects demonstrated by its ability to reduce pro-inflammatory cytokines like TNF-α and IL-6 in vitro . Its mechanism of action is believed to involve interactions with specific enzymes or receptors, modulating biochemical pathways to produce these effects . The synthesis of this compound typically involves nucleophilic displacement reactions, such as the coupling of 2,3,5-trimethylphenol with a suitable benzoic acid precursor under basic conditions, for example using K₂CO₃ in DMF . This compound serves as a versatile building block in medicinal chemistry and drug discovery, particularly for developing novel anti-infective and anti-inflammatory agents . It is also explored for potential applications in industrial chemistry and as a precursor in cosmetic compositions for its derivatives' skin-whitening effects . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[(2,3,5-trimethylphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-11-8-12(2)13(3)16(9-11)20-10-14-4-6-15(7-5-14)17(18)19/h4-9H,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJQUWYBWXONLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCC2=CC=C(C=C2)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701250287
Record name 4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149288-35-7
Record name 4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149288-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C17H18O3C_{17}H_{18}O_3 and a molecular weight of approximately 270.32 g/mol. It features a benzoic acid core attached to a 2,3,5-trimethylphenoxy group via a methylene bridge and appears as a white crystalline solid. Research indicates its potential antimicrobial and anti-inflammatory properties, stemming from interactions with specific enzymes or receptors that modulate biochemical pathways.

Potential Applications

  • Pharmaceuticals: this compound is a candidate for drug development and therapeutic applications due to its potential antimicrobial and anti-inflammatory properties. Studies are ongoing to understand its interactions with biological targets, enzyme activity modulation, and effects on cellular pathways, which could pave the way for therapeutic uses.
  • Industrial Chemistry: This compound is notable for its potential applications in industrial chemistry. The synthesis of this compound involves common solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to enhance reaction efficiency.
  • Cosmetics: Benzoic acid amide derivatives, prepared through similar methods, have a whitening effect and can be used in cosmetic compositions . These can be included in external skin preparations as a compound, isomer, pharmaceutically acceptable salt, prodrug, hydrate, or solvate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Triazine and Pyrazole Derivatives

3-[[4-(4-Formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (4j)
  • Molecular Formula : C₂₅H₂₀N₄O₇ (MW: 488.45 g/mol)
  • Key Features : Contains a triazine ring with methoxy and formyl substituents.
  • Comparison: Larger molecular weight (488.45 vs. 270.33) due to the triazine core and additional functional groups. Higher polarity from methoxy and formyl groups, likely reducing lipophilicity compared to the trimethylphenoxy group in the target compound. Synthesized via tert-butyl aminobenzoate intermediates under mild conditions (45°C) .
3-[[4-[2-(Hydroxyamino)-2-oxo-ethyl]-3,5-diphenyl-pyrazol-1-yl]methyl]benzoic acid (21g)
  • Molecular Formula: Not explicitly stated, but includes a pyrazole ring.
  • Key Features: Pyrazole core with diphenyl and hydroxyamino substituents.
  • Synthesis involves hydroxylamine hydrochloride and NaOCH₃, differing from the nucleophilic displacement used for the target compound .

Piperazine-Based Analogues (HBK Series)

Compounds such as HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) and HBK19 (1N-[3-(2,3,5-trimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride) share phenoxyalkyl motifs but differ critically:

  • Structural Differences :
    • Piperazine rings in HBK compounds introduce basic nitrogen atoms, forming hydrochloride salts.
    • The target compound lacks ionizable groups beyond the carboxylic acid.
  • Functional Implications :
    • Piperazine derivatives are often designed for CNS activity, whereas the target compound’s applications remain underexplored .

Natural and Simpler Benzoic Acid Derivatives

4-Hydroxybenzoic Acid
  • Molecular Formula : C₇H₆O₃ (MW: 138.12 g/mol).
  • Comparison: Lacks the phenoxymethyl substituent, resulting in lower molecular weight and higher water solubility. Naturally occurring in plants (e.g., Althaea rosea), unlike the synthetic target compound .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
  • Molecular Formula : C₉H₈O₄ (MW: 180.16 g/mol).
  • Comparison: Propenoic acid side chain and dihydroxy groups enhance antioxidant activity, contrasting with the lipophilic trimethylphenoxy group in the target compound. Widely used in cosmetics and supplements, unlike the target’s intermediate role .
2-{4-[2-(3,4-Dichlorophenyl)ethyl]phenylamino}benzoic Acid (RPR260243)
  • Key Features: Dichlorophenyl and ethylamino substituents.
  • Designed as an ion channel modulator, highlighting divergent applications compared to the target compound .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Applications
4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid C₁₇H₁₈O₃ 270.33 Trimethylphenoxymethyl Nucleophilic displacement Intermediate
4j (Triazine derivative) C₂₅H₂₀N₄O₇ 488.45 Triazine, methoxy, formyl tert-Butyl aminobenzoate route Research chemical
HBK19 (Piperazine derivative) Not provided ~500 (estimated) Piperazine, trimethylphenoxy Alkylation reactions Pharmacological research
Caffeic Acid C₉H₈O₄ 180.16 Dihydroxy, propenoic acid Plant extraction Supplements, cosmetics

Biological Activity

4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18O3, with a molecular weight of approximately 270.32 g/mol. The compound features a benzoic acid core linked to a 2,3,5-trimethylphenoxy group via a methylene bridge. Its unique structural arrangement contributes to its potential biological activities and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties. It has been evaluated against various bacterial strains, including multidrug-resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound's ability to inhibit bacterial growth positions it as a candidate for further development as an antimicrobial agent.
  • Anti-inflammatory Properties : The compound has also shown potential anti-inflammatory effects. It may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in the inflammatory response. This activity could be beneficial in treating conditions characterized by excessive inflammation.

The biological effects of this compound are thought to arise from its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic and signaling pathways. This inhibition can lead to altered cellular responses such as reduced cell proliferation or induced apoptosis in cancer cells.
  • Receptor Modulation : By binding to certain receptors, the compound can modulate their activity, influencing downstream signaling pathways that affect cell survival and inflammation.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Testing : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it showed effectiveness against resistant strains with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Anti-inflammatory Assays : In experimental models of inflammation, this compound reduced markers of inflammation significantly compared to control groups. These results suggest its potential utility in developing anti-inflammatory therapies.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureAntimicrobial ActivityAnti-inflammatory Activity
This compoundStructureModerateSignificant
4-(Chlorophenoxy)methylbenzoic acidStructureLowModerate
4-(Fluorophenoxy)methylbenzoic acidStructureHighLow

Q & A

Basic Research Questions

Q. What are established synthetic routes for 4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid, and what reaction conditions optimize yield?

  • Methodology : A common approach involves nucleophilic aromatic substitution. For example, 4-nitrophthalonitrile reacts with 2,3,5-trimethylphenol in DMF using K₂CO₃ as a base under reflux, achieving yields up to 73.5% . Key parameters include:

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Base : K₂CO₃ facilitates deprotonation of the phenolic hydroxyl group.
  • Temperature : Reflux conditions (typically 80–100°C) ensure sufficient activation energy.
    • Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Techniques :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.0–2.5 ppm). DMSO-d₆ is a common solvent .
  • IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1680 cm⁻¹) .
  • UV-Vis : Monitor π→π* transitions in aromatic systems (λmax ~270–300 nm) for purity assessment .
    • Elemental Analysis : Confirm C/H/N ratios to validate molecular formula .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Strategies :

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., Gaussian 09W) .
  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
  • Control Samples : Synthesize and characterize intermediate compounds to isolate spectral contributions .

Advanced Research Questions

Q. What computational methods are effective for predicting the electronic properties and reactivity of this compound?

  • Approach :

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMF or aqueous environments to predict aggregation behavior .
    • Validation : Compare computed IR/Raman spectra with experimental data to refine force fields .

Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?

  • Optimization Parameters :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Cu₂O) to enhance regioselectivity in etherification steps .
  • Solvent Effects : Evaluate alternative solvents (e.g., THF, acetonitrile) to improve solubility and reduce side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield consistency compared to conventional reflux .

Q. What strategies are recommended for evaluating the compound’s potential biological activity, such as enzyme inhibition?

  • Biological Assays :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition) with IC₅₀ determination. Structural analogs of salicylic acid derivatives often target cyclooxygenase pathways .
  • Cellular Uptake : Radiolabel the compound (e.g., ¹⁴C) to track intracellular accumulation in vitro .
    • Structure-Activity Relationship (SAR) : Modify the trimethylphenoxy moiety to assess impact on binding affinity .

Q. How can researchers address discrepancies in reported melting points or solubility data across studies?

  • Troubleshooting :

  • DSC Analysis : Use differential scanning calorimetry to verify melting points and detect polymorphic forms .
  • Solubility Profiling : Measure solubility in buffered solutions (pH 1–10) to account for ionization effects .
  • Interlaboratory Reproducibility : Collaborate with multiple labs to standardize protocols (e.g., USP guidelines) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid
Reactant of Route 2
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4-[(2,3,5-Trimethylphenoxy)methyl]benzoic acid

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